1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. Its molecular formula is and it has a molecular weight of 185.14 g/mol. The compound is recognized for its diverse applications in medicinal chemistry, drug discovery, agrochemistry, and coordination chemistry .
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl hydrazine with 4-nitro-3-oxobutanoic acid under controlled conditions. This method allows for the formation of the pyrazole ring while introducing the ethyl and nitro substituents effectively .
The reaction conditions may include specific temperature and pressure settings to optimize yield and purity. The use of solvents such as ethanol or methanol can facilitate the reaction process, while catalysts may be employed to enhance efficiency. Post-synthesis purification techniques such as recrystallization or chromatography are commonly utilized to isolate the desired compound .
The molecular structure of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid features a five-membered pyrazole ring with an ethyl group at position 1, a nitro group at position 4, and a carboxylic acid group at position 5. The canonical SMILES representation is CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
, which illustrates the arrangement of atoms within the molecule .
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions typical for nitro-containing compounds, including reduction reactions that convert nitro groups to amines or other functional groups. It may also undergo nucleophilic substitutions due to the presence of the carboxylic acid group, facilitating further derivatization into more complex molecules .
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. For instance, under acidic conditions, the carboxylic acid may be protonated, affecting its nucleophilicity in subsequent reactions .
Although specific targets for 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid are not fully elucidated, it is known that similar nitro-containing compounds often undergo reduction in biological systems to form reactive intermediates. These intermediates can interact with various cellular targets, potentially leading to antibacterial or anti-inflammatory effects .
The pharmacokinetics of this compound would be crucial in determining its bioavailability and therapeutic potential. Studies on related compounds suggest that they may influence redox reactions and modulate biochemical pathways involved in inflammation and microbial resistance.
The physical properties of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid include:
Chemical properties include:
Relevant data on melting point, boiling point, or specific heat capacity are not extensively documented but can be inferred from similar pyrazole derivatives .
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid has significant applications in various fields:
Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for anti-inflammatory and anticancer activities.
Industry: Utilized in developing agrochemicals and coordination compounds due to its versatile reactivity.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: